(R)-3,4,5-MeO-MeOBIPHEP

Catalog No.
S1902985
CAS No.
256390-47-3
M.F
C50H56O14P2
M. Wt
942.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3,4,5-MeO-MeOBIPHEP

CAS Number

256390-47-3

Product Name

(R)-3,4,5-MeO-MeOBIPHEP

IUPAC Name

[2-[2-bis(3,4,5-trimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,4,5-trimethoxyphenyl)phosphane

Molecular Formula

C50H56O14P2

Molecular Weight

942.9 g/mol

InChI

InChI=1S/C50H56O14P2/c1-51-33-17-15-19-43(65(29-21-35(53-3)47(61-11)36(22-29)54-4)30-23-37(55-5)48(62-12)38(24-30)56-6)45(33)46-34(52-2)18-16-20-44(46)66(31-25-39(57-7)49(63-13)40(26-31)58-8)32-27-41(59-9)50(64-14)42(28-32)60-10/h15-28H,1-14H3

InChI Key

JZCMGMXFWZWFRX-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(C=CC=C4P(C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC)OC

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(C=CC=C4P(C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC)OC

Here are some details about the scientific research applications of (R)-3,4,5-MeO-MeOBIPHEP:

  • Catalyst Design

    Researchers design and develop new catalysts using (R)-3,4,5-MeO-MeOBIPHEP to achieve asymmetric catalysis in various organic reactions. The ligand's structure influences the catalyst's selectivity, meaning it favors the formation of one specific stereoisomer over the other [].

  • Hydrogenation Reactions

    (R)-3,4,5-MeO-MeOBIPHEP finds application in asymmetric hydrogenation reactions. Hydrogenation is a chemical reaction where hydrogen is added to a molecule. In asymmetric hydrogenation, the catalyst containing (R)-3,4,5-MeO-MeOBIPHEP helps control the addition of hydrogen such that one stereoisomer of the product is formed preferentially [].

  • Carbon-Carbon Coupling Reactions

    Another area of research explores the use of (R)-3,4,5-MeO-MeOBIPHEP in carbon-carbon coupling reactions. These reactions form new carbon-carbon bonds between two molecules. The designed catalysts can achieve stereoselectivity, favoring the formation of a specific stereoisomer of the coupled product [].

(R)-3,4,5-MeO-MeOBIPHEP is a chiral phosphine ligand characterized by its unique structure, which includes multiple methoxy groups and a biphenyl backbone. This compound is notable for its application in asymmetric catalysis, particularly in reactions that require high enantioselectivity. The presence of methoxy substituents enhances the electronic properties of the ligand, allowing it to stabilize transition states effectively during catalytic processes. The full chemical name reflects its stereochemistry and functional groups, indicating that it is a derivative of BIPHEP (Biphenyl Phosphine) with additional methoxy groups.

. Research indicates that the ligand's electronic properties significantly influence reaction rates and selectivity. For example, studies have shown that modifications to the ligand can enhance catalytic efficiency and selectivity in hydrogenation reactions .

Moreover, investigations into how different metal centers interact with this ligand have provided insights into optimizing reaction conditions for better yields and selectivity.

While specific biological activity data for (R)-3,4,5-MeO-MeOBIPHEP itself may be limited, its derivatives and analogs have been investigated for their potential therapeutic applications. Ligands like this one are crucial in synthesizing biologically active compounds through asymmetric synthesis methods. The ability to produce enantiomerically pure substances is vital for developing pharmaceuticals with desired biological effects.

The synthesis of (R)-3,4,5-MeO-MeOBIPHEP typically involves several key steps:

  • Preparation of the Biphenyl Framework: This can be achieved through cross-coupling reactions involving aryl halides and organometallic reagents.
  • Introduction of Methoxy Groups: The methoxy substituents can be introduced via electrophilic aromatic substitution or methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Phosphination: The final step involves attaching phosphorus moieties to the biphenyl structure to yield the final ligand. This may be done using phosphine derivatives or through direct phosphorylation methods.

These steps ensure that the final product retains its chiral properties and is suitable for use in asymmetric catalysis.

(R)-3,4,5-MeO-MeOBIPHEPMultiple methoxy groupsHighAsymmetric hydrogenationBiphenyl PhosphineSimple biphenyl structureModerateGeneral catalysisDicyclohexylphosphino)benzeneBulky cyclohexyl groupsVariableAsymmetric synthesis(R)-BINAPTwo naphthyl groupsHighAsymmetric catalysis

The unique combination of structural features in (R)-3,4,5-MeO-MeOBIPHEP allows it to excel in specific catalytic environments where other ligands may fall short.

(R)-3,4,5-MeO-MeOBIPHEP shares similarities with other phosphine ligands used in asymmetric catalysis. Some notable compounds include:

  • Biphenyl Phosphine: A simpler analog without methoxy groups; less effective in certain asymmetric reactions due to lack of electronic tuning.
  • Dicyclohexylphosphino)benzene: Another chiral phosphine that offers different steric and electronic properties but may not achieve the same level of enantioselectivity as (R)-3,4,5-MeO-MeOBIPHEP.
  • (R)-BINAP: A widely used chiral ligand that exhibits excellent performance in various catalytic applications but may not match the specificity provided by (R)-3,4,5-MeO-MeOBIPHEP due to structural differences.

Comparison Table

CompoundStructure FeaturesEnantioselectivity

XLogP3

8.5

Wikipedia

(6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphane]

Dates

Modify: 2023-08-16

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